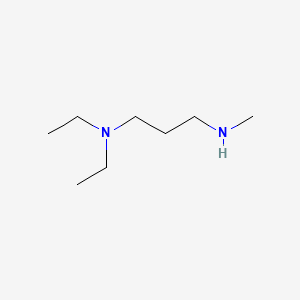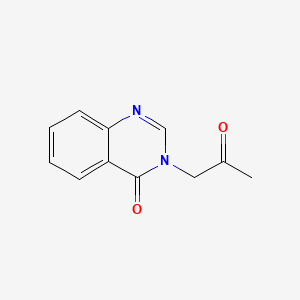
4(3H)-Quinazolinone, 3-acetonyl-
Descripción general
Descripción
4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . These compounds are characterized by a quinazolinone core, which can be further modified to produce a variety of derivatives with diverse biological activities .
Synthesis Analysis
The synthesis of 4(3H)-quinazolinone derivatives has been explored through various methods. One approach involves the lithiation of 3-(acylamino)-4(3H)-quinazolinones, followed by a reaction with electrophiles to yield substituted derivatives . Another method includes a one-pot synthesis from anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid and mediated by phenyliodine diacetate for oxidative dehydrogenation . Additionally, novel synthetic routes have been developed using diaminoglyoxime and anthranilic acid derivatives or methyl 2-aminobenzoate and acetic anhydride under reflux conditions . Furthermore, 2,3-pyridine dicarboxylic anhydride has been used to synthesize 3-amino-4(3H)-quinazolinone derivatives, which can be further reacted to produce various biologically active compounds .
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The quinazolinone nucleus can be further functionalized to create a wide array of derivatives with different substituents at various positions on the core structure. This structural diversity is key to the exploration of new fields in the search for active molecules .
Chemical Reactions Analysis
4(3H)-quinazolinone derivatives undergo a variety of chemical reactions, which are essential for the synthesis of biologically active compounds. For instance, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with chloroformates leads to N- and S-alkylated derivatives . Cyclocondensation reactions with 2-amino-N-heterocycles have been employed to synthesize fluorinated quinazolinones, which show moderate activity against tumor cell lines . Additionally, the synthesis of 2-phenyl- and 2-benzyl derivatives has been achieved through cyclocondensation of anthranilic acid amide with aromatic aldehydes or homoveraic acid amide, leading to compounds with analgesic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4(3H)-quinazolinone derivatives are influenced by the substituents attached to the quinazolinone core. These properties are crucial for the compound's solubility, stability, and reactivity, which in turn affect their biological activity and pharmacokinetic profile. The introduction of various functional groups can enhance the compound's ability to interact with biological targets, leading to improved efficacy and selectivity .
Aplicaciones Científicas De Investigación
Application 1: Catalytic Asymmetric Synthesis
- Summary of Application : The 3-hydroxyoxindole structure is a key structural unit found in a large variety of natural products showing a wide spectrum of biological activities . The catalytic asymmetric synthesis of 3-hydroxyoxindole has been a focus of research due to its potential bioactivity .
- Methods of Application : The thio-peptide 4 catalyzed the formation of 3-acetonyl-3-hydroxy-2-oxindoles in moderate yield (54–68%) and moderate to good enantioselectivity (56–86% ee) .
- Results or Outcomes : The thio-dipeptides proved to be better organocatalysts relative to their analogous amides for this reaction using a HSBM procedure .
Application 2: Inducer of Systemic Acquired Resistance in Plants
- Summary of Application : 3-Acetonyl-3-hydroxyoxindole has been identified as a new inducer of systemic acquired resistance in plants .
Application 3: Synthetic Methodologies for Natural Products
- Summary of Application : The 2-Oxindole structure, which is related to 3-hydroxyoxindole, is found in many natural products, medications, and pharmaceutically active substances . The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
- Methods of Application : The synthetic techniques are generally simple to apply for the synthesis of other similar scaffolds .
- Results or Outcomes : The research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core are discussed .
Application 4: Catalytic Asymmetric Synthesis of Bioactive Molecule
- Summary of Application : The 3-substituted-3-hydroxy-2-oxindole is one of the key structural units found in a large variety of natural products, such as convolutamydines, donaxaridines, maremycins, dioxibrassinines, celogentin K, 3′-hydroxyglucoisatisin, TMC-95A, etc. showing a wide spectrum of biological activities .
- Methods of Application : Both chiral organocatalysts and organometallic catalysts have provided an important platform for their synthesis and in recent years, great achievements have been made in their catalytic asymmetric synthesis .
- Results or Outcomes : This review summarizes the catalytic strategies for enantioselective synthesis of targeted frameworks .
Application 5: Synthetic Methodologies for Natural Products
- Summary of Application : The 2-Oxindole structure, which is related to 3-hydroxyoxindole, is found in many natural products, medications, and pharmaceutically active substances . The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
- Methods of Application : The synthetic techniques are generally simple to apply for the synthesis of other similar scaffolds .
- Results or Outcomes : The research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core are discussed .
Application 6: Catalytic Asymmetric Synthesis of Bioactive Molecule
- Summary of Application : The 3-substituted-3-hydroxy-2-oxindole is one of the key structural units found in a large variety of natural products, such as convolutamydines, donaxaridines, maremycins, dioxibrassinines, celogentin K, 3′-hydroxyglucoisatisin, TMC-95A, etc. showing a wide spectrum of biological activities .
- Methods of Application : Both chiral organocatalysts and organometallic catalysts have provided an important platform for their synthesis and in recent years, great achievements have been made in their catalytic asymmetric synthesis .
- Results or Outcomes : This review summarizes the catalytic strategies for enantioselective synthesis of targeted frameworks .
Safety And Hazards
Direcciones Futuras
Research on quinazolinones is ongoing due to their wide range of biological activities. Future research may focus on synthesizing new quinazolinone derivatives and studying their properties and activities . The specific future directions for “4(3H)-Quinazolinone, 3-acetonyl-” are not specified in the sources I found.
Propiedades
IUPAC Name |
3-(2-oxopropyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)6-13-7-12-10-5-3-2-4-9(10)11(13)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYYZSXTPJACKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204864 | |
| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 3-acetonyl- | |
CAS RN |
5632-37-1 | |
| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



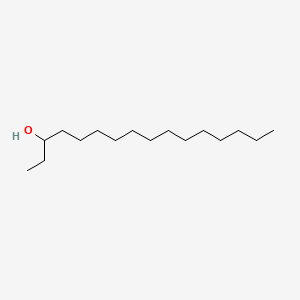

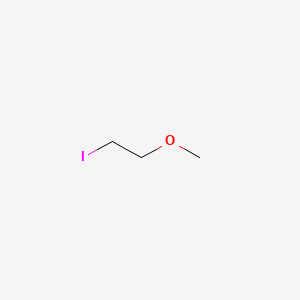
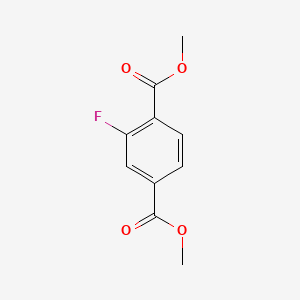
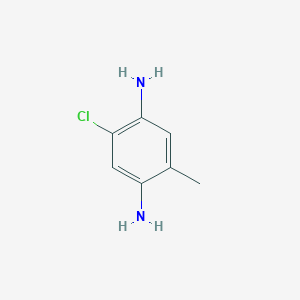
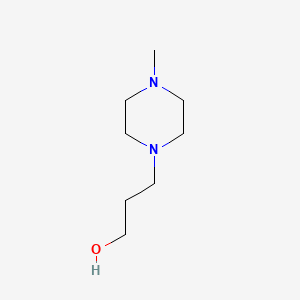
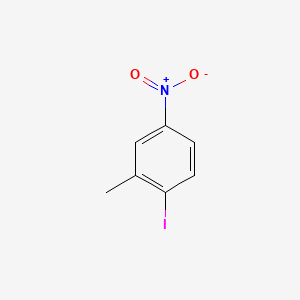
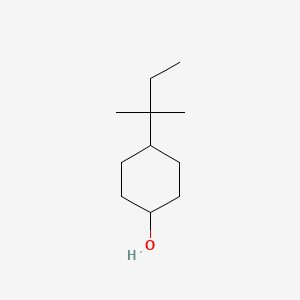
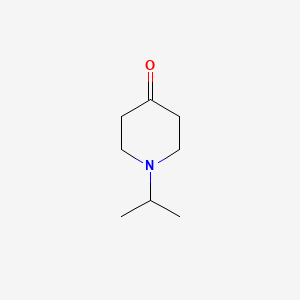
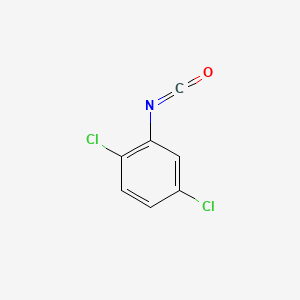
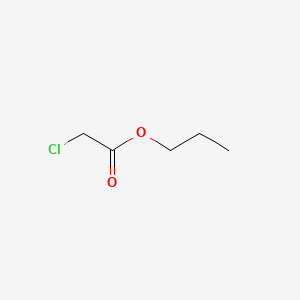
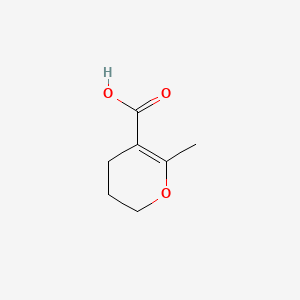
![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)
